molecular formula C53H83NO8S B3395806 Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH CAS No. 139573-78-7

Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH

Cat. No. B3395806
M. Wt: 894.3 g/mol
InChI Key: HNJKCVLFJLXANK-UCNLINEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH” is a derivative of the amino acid cysteine, which is used in the synthesis of peptides . The “Fmoc” part refers to the fluorenylmethyloxycarbonyl protecting group, which is commonly used in peptide synthesis to protect the amino group .


Synthesis Analysis

The synthesis of this compound involves the Fmoc-based solid phase synthesis of peptide a-thioesters . This method is not straightforward due to the instability of the thioester moiety to repeated piperidine treatments used for Fmoc deprotection . A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester rearrangement was developed .


Molecular Structure Analysis

The molecular structure of this compound is determined by the arrangement of its constituent atoms and the bonds between them. The Fmoc group provides a protective function during the synthesis process . The C-terminal amino acid residue of the target peptide is attached to an insoluble support via its carboxyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the amide-to-thioester rearrangement and the native chemical ligation (NCL) reaction . The NCL reaction has revolutionized the field of protein synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure and the nature of its constituent atoms. The Fmoc group provides stability during the synthesis process . The choice of linker determines the C-terminal functional group in the final product .

Scientific Research Applications

Enhanced Nanoassembly-Incorporated Antibacterial Composite Materials

The development of antibacterial and anti-inflammatory biomedical materials has been significantly advanced through the utilization of fluorenylmethyloxycarbonyl (Fmoc)-decorated self-assembling building blocks. Notably, nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH have demonstrated substantial antibacterial capabilities, impacting bacterial morphology and viability. These nanoassemblies have been successfully integrated within resin-based composites to inhibit bacterial growth without affecting the mechanical and optical properties of the materials, given the low dosage required for antibacterial activity. This approach underlines the intrinsic antibacterial properties of self-assembling building blocks and lays the groundwork for further development of enhanced composite materials for biomedical applications (Schnaider et al., 2019).

Molecular Recognition of Amino Acids in Water

A novel synthetic receptor based on N-(9-fluorenyl methoxy carbonyl)-L-Cysteine (Fmoc-Cys(SH)-OH) has been developed through co-polymerization with Fmoc-Cys(SCH2CHCH2)-OH, showcasing selective recognition of Fmoc-Cys(SH)-OH in aqueous and protic solvents. This covalent imprinting approach leverages thiol-disulfide exchange reactions for molecular recognition, revealing high binding constants and efficient, fast thiol-disulfide interchange reactions. Such selective recognition and binding capabilities emphasize the potential of Fmoc-Cys derivatives in molecular recognition applications, contributing to advancements in synthetic chemistry and materials science (Burri & Yu, 2015).

Fmoc-modified Amino Acids and Short Peptides in Functional Materials

The self-assembly features of amino acids and short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group have been extensively studied for their potential in various applications. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, facilitating the development of materials with properties suitable for cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic applications. This review highlights the recent progress in the use of Fmoc-modified biomolecules, addressing existing challenges and suggesting strategies for further development in the field of functional materials (Tao et al., 2016).

Future Directions

The future directions in the research and application of this compound could involve the development of more efficient and straightforward methods for the synthesis of peptide a-thioesters . Additionally, the use of this compound in the synthesis of bio-inspired peptide crypto-thioesters represents a promising area of research .

properties

IUPAC Name

(2R)-3-[(2S)-2,3-di(hexadecanoyloxy)propyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H83NO8S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-50(55)60-39-43(62-51(56)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-63-42-49(52(57)58)54-53(59)61-40-48-46-35-31-29-33-44(46)45-34-30-32-36-47(45)48/h29-36,43,48-49H,3-28,37-42H2,1-2H3,(H,54,59)(H,57,58)/t43-,49-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJKCVLFJLXANK-UCNLINEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H](CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H83NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

894.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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